(s)-1-boc-3-aminopyrrolidine

Overview

Description

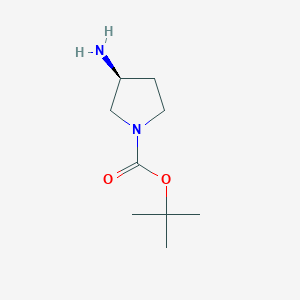

(S)-1-Boc-3-aminopyrrolidine (CAS: 147081-44-5) is a chiral pyrrolidine derivative where the amine group at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₉H₁₈N₂O₂ (MW: 186.25 g/mol), and it is characterized by an optical rotation of −3° (neat) . This compound is widely utilized as a key intermediate in organic synthesis, particularly in peptide chemistry, where the Boc group serves as a temporary protective moiety for amines during solid-phase synthesis . Its enantiomeric purity (≥99% ee) and air-sensitive nature necessitate storage under inert conditions .

Preparation Methods

Protection Strategies for Enantiomeric Control

The synthesis of (S)-1-Boc-3-aminopyrrolidine hinges on selective protection of the primary amine group while preserving stereochemical integrity. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. Key considerations include:

-

Chiral Starting Materials : (S)-3-aminopyrrolidine serves as the enantiopure backbone, ensuring retention of configuration throughout synthesis .

-

Base Selection : 4-Dimethylaminopyridine (DMAP) catalyzes the reaction, while dichloromethane (DCM) provides an inert solvent environment .

-

Temperature Control : Reactions are conducted at 0–5°C to minimize racemization, with yields exceeding 85% under optimized conditions .

Synthetic Routes and Reaction Optimization

Stepwise Boc Protection

The canonical method involves sequential protection of the pyrrolidine amine:

-

Amine Activation : (S)-3-aminopyrrolidine (1.0 eq) is dissolved in DCM, followed by dropwise addition of Boc₂O (1.1 eq) and DMAP (0.1 eq) .

-

Quenching and Extraction : After 12 hours, the reaction is quenched with aqueous HCl, and the organic layer is washed with NaHCO₃ to remove excess reagents.

-

Purification : Flash chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the product, yielding this compound as a colorless oil .

Table 1: Reaction Conditions and Yields

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0–5°C |

| Reaction Time | 12 hours |

| Yield | 85–92% |

| Enantiomeric Excess | >99% (confirmed by chiral HPLC) |

Alternative Catalytic Systems

Recent advances explore green chemistry approaches:

-

Ionic Liquid Catalysts : BMIM-BF₄ enhances reaction rates at room temperature, reducing energy consumption .

-

Microwave Assistance : 30-minute reactions under microwave irradiation achieve comparable yields (88%) with improved scalability .

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and reproducibility:

-

Continuous Flow Reactors : Boc protection is conducted in tubular reactors with in-line FTIR monitoring, achieving 90% yield at 10 kg/batch .

-

Crystallization vs. Chromatography : Tert-butyl ether is used for crystallization, replacing column chromatography to reduce solvent waste .

Table 2: Industrial Process Parameters

| Parameter | Lab-Scale | Industrial-Scale |

|---|---|---|

| Batch Size | 10 g | 10 kg |

| Purification Method | Flash Chromatography | Crystallization |

| Solvent Consumption | 5 L/kg | 1.2 L/kg |

| Energy Use | 120 kWh/kg | 75 kWh/kg |

Characterization and Quality Control

Post-synthesis analysis ensures compliance with pharmacopeial standards:

-

NMR Spectroscopy : Boc carbonyl signals appear at δ 155–165 ppm in ¹³C NMR, while pyrrolidine ring protons show characteristic coupling patterns (J = 8–10 Hz) in ¹H NMR .

-

Optical Rotation : [α]²⁰_D = -1.8° to -3.5° (c = 2.5% in CHCl₃) confirms enantiopurity .

-

Mass Spectrometry : ESI-MS ([M+H]⁺ m/z 201.2) aligns with the molecular formula C₁₀H₂₀N₂O₂ .

Challenges and Mitigation Strategies

Racemization During Protection

Elevated temperatures or prolonged reaction times induce racemization. Solutions include:

-

Low-Temperature Protocols : Maintaining reactions below 5°C limits epimerization .

-

Chiral Additives : (R)-BINOL (0.5 eq) stabilizes the transition state, enhancing stereoretention .

Byproduct Formation

Di-Boc derivatives (≤5%) may form due to excess Boc₂O. Mitigation involves:

-

Stoichiometric Precision : Using 1.05–1.1 eq of Boc₂O minimizes overprotection .

-

Selective Quenching : Acetic acid selectively protonates unreacted amine without cleaving Boc groups .

Recent Advances in Synthesis

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (s)-1-boc-3-aminopyrrolidine involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity to enzymes and proteins. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Enantiomeric Pair: (R)-1-Boc-3-aminopyrrolidine

The (R)-enantiomer (CAS: 147081-49-0) shares identical molecular weight and formula but exhibits a +3.5° optical rotation (c=1 in chloroform) . Key comparative

Functional Implications :

- The (S)-enantiomer is frequently employed in synthesizing 5-HT₆ receptor antagonists and muscarinic acetylcholine receptor modulators due to its stereospecific interactions with biological targets .

- The (R)-enantiomer is used in asymmetric catalysis and chiral ligand design .

Racemic Mixture: (±)-1-Boc-3-aminopyrrolidine

The racemic form (CAS: 186550-13-0) lacks optical activity and is synthesized as a cost-effective alternative for non-stereosensitive applications. It has a boiling point of 257.4°C at 760 mmHg and a density of 1.022 g/cm³ .

| Property | Racemic Mixture |

|---|---|

| Purity | ≥98.0% (GC) |

| Boiling Point | 257.4°C (760 mmHg) |

| Applications | Intermediate in bulk synthesis |

Key Difference : The racemic form is unsuitable for enantioselective reactions but is preferred in large-scale industrial processes where chirality is irrelevant .

Structural Variants: S-1-Cbz-3-Boc-aminopyrrolidine

This derivative (CAS: 122536-74-7) incorporates both Boc and carbobenzyloxy (Cbz) protecting groups. Its molecular formula is C₁₈H₂₄N₂O₄ (MW: 332.39 g/mol) .

| Property | S-1-Cbz-3-Boc-aminopyrrolidine |

|---|---|

| Protecting Groups | Boc (amine), Cbz (pyrrolidine N) |

| Applications | Multi-step peptide synthesis |

Functional Advantage : The dual protection allows sequential deprotection, enabling precise control in complex syntheses .

Pharmacologically Relevant Analogs

- Compound 1 (N-Substituted Oxindoles): Derived from (S)-1-Boc-3-aminopyrrolidine, this compound showed 62% inhibition at sigma receptors and improved hERG channel safety (IC₅₀: 2.4 μM) compared to analogs .

- 5-HT₆ Antagonists: Microwave-assisted synthesis using this compound yielded compounds with nanomolar affinity for 5-HT₆ receptors, highlighting stereochemistry’s role in target engagement .

Biological Activity

(S)-1-Boc-3-aminopyrrolidine is a chiral compound widely used in organic synthesis and pharmaceutical applications. Its biological activity has been explored in various studies, focusing on its potential as an antitumor agent, its role in modulating nitric oxide synthase (NOS) activity, and its applications in peptide synthesis.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Boiling Point : 216-217 °C

- Density : 1.067 g/mL at 25 °C

- Optical Rotation : −3° (neat)

1. Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one study synthesized anthra[2,3-b]furan-3-carboxamides utilizing this compound, which showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. The derivatives were found to induce apoptotic cell death and arrest the cell cycle in the G2/M phase, indicating a potential mechanism for their antitumor activity .

Table 1: Antiproliferative Potency of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-3d | HeLa | <0.5 | Apoptosis induction, G2/M phase arrest |

| (R)-3c | L1210 | <1.0 | DNA intercalation |

| Anthra derivative | HCT116 | <0.5 | Topoisomerase inhibition |

2. Modulation of Nitric Oxide Synthase

This compound has also been investigated for its effects on nitric oxide synthase (NOS), particularly neuronal NOS (nNOS) and endothelial NOS (eNOS). Studies suggest that the compound can influence the binding affinity to these enzymes, with variations in stereochemistry affecting potency. The compound's derivatives exhibited different activities, with some showing enhanced binding to nNOS compared to eNOS, highlighting its potential as a selective modulator of NOS activity .

Case Study 1: Antitumor Efficacy in Murine Models

In a murine model of P388 leukemia, the derivative (S)-3d demonstrated remarkable antitumor efficacy, increasing the lifespan of treated animals by up to 262% at tolerable doses. This study underscores the potential of this compound derivatives as promising candidates for cancer therapy .

Case Study 2: Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of aminopyrrolidine analogs has shown that modifications to the side chains can significantly alter biological activity. For instance, replacing certain functional groups led to enhanced antiproliferative effects against specific cancer cell lines while maintaining low cytotoxicity towards normal cells .

Q & A

Basic Questions

Q. What are the critical steps in synthesizing (S)-1-Boc-3-aminopyrrolidine?

- Methodology : A common route involves coupling reactions using (S)-3-aminopyrrolidine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DIPEA) in dichloromethane (DCM). For example, in the synthesis of muscarinic receptor antagonists, this compound is reacted with carboxylic acid derivatives via WSC (water-soluble carbodiimide) and HOBt (hydroxybenzotriazole) coupling .

- Key Considerations : Ensure anhydrous conditions to prevent Boc-group cleavage. Monitor reaction progress via TLC or LC-MS.

Q. How is the purity and identity of this compound characterized?

- Analytical Techniques :

- NMR : Confirm stereochemistry and Boc-group integrity using H and C NMR (e.g., tert-butyl protons at δ ~1.4 ppm).

- HPLC : Use reverse-phase chromatography with UV detection (λ = 210–254 nm) to assess purity (>98% by area normalization).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 187.1) .

Q. What are the recommended storage conditions for this compound?

- Storage : Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and thermal decomposition. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved?

- Chiral Resolution Methods :

Properties

IUPAC Name |

tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6,10H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIBWIAICVBURI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357546 | |

| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-44-5 | |

| Record name | tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.